molecular formula C8H5Br2NO2S B2406100 2-(2,5-Dibromobenzenesulfonyl)acetonitrile CAS No. 568553-71-9

2-(2,5-Dibromobenzenesulfonyl)acetonitrile

Cat. No. B2406100
M. Wt: 339
InChI Key: DBSWBTAIYOYELD-UHFFFAOYSA-N
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Description

2-(2,5-Dibromobenzenesulfonyl)acetonitrile is a chemical compound with the CAS Number: 568553-71-9 . It has a molecular weight of 339.01 and its molecular formula is C8H5Br2NO2S . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 2-(2,5-Dibromobenzenesulfonyl)acetonitrile is 1S/C8H5Br2NO2S/c9-6-1-2-7(10)8(5-6)14(12,13)4-3-11/h1-2,5H,4H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-(2,5-Dibromobenzenesulfonyl)acetonitrile is a powder . The storage temperature is room temperature . Unfortunately, the boiling point is not specified .

Scientific Research Applications

Electrochemical Studies

2-(2,5-Dibromobenzenesulfonyl)acetonitrile and its analogs have been studied in the context of electrochemical reactions. For instance, the electrochemical reduction of 2-nitrobromobenzene in acetonitrile has been explored, shedding light on reaction mechanisms and kinetics in electrochemistry (Barnes et al., 2011).

Organic Synthesis

This compound is also relevant in organic synthesis. For example, 2-nitrobenzenesulfonyl chloride, a related compound, has been utilized in the oxidation of benzylic methylene compounds to ketones, demonstrating its utility in synthesizing complex organic molecules (Kim et al., 1989).

Polymerization Processes

In the field of polymer science, compounds like 2-(2,5-Dibromobenzenesulfonyl)acetonitrile have been investigated for their role in the synthesis of polymeric materials. The use of acetonitrile as a solvent in the precipitation polymerization of crosslinked poly(divinylbenzene) microspheres is one such example (Yang Wantai, 2007).

Bond Dissociation Studies

The determination of bond dissociation energies in acetonitrile solutions, including studies on N-methyl-N-nitrosobenzenesulfonamides, provides insights into the stability and reactivity of these types of compounds (Zhu et al., 2005).

Conducting Polymers

Research has also been conducted on the electrochemical copolymerization of aniline and anilinesulfonic acids in acetonitrile, leading to the development of new conducting polymers with potential applications in various fields (Şahin et al., 2002).

Analytical Chemistry

Analytical methods for compounds like 2-nitrobenzenesulfonyl chloride have been developed using acetonitrile as a solvent, highlighting the importance of these compounds in analytical and diagnostic applications (Li Zhong-sheng, 2008).

Free Radical Studies

Free radicals generated from compounds like nitrobenzene in acetonitrile have been studied using electron spin resonance spectroscopy, providing insights into radical chemistry (Geske & Maki, 1960).

Ion Formation Studies

Studies on ion formation, as observed in the case of benzenesulfonate salts in acetonitrile, contribute to a better understanding of ion interactions in different solvents (Hojo et al., 1994).

Electroreduction Mechanisms

Research on the electroreduction mechanism of cyanobenzenes in acetonitrile helps elucidate the complex chemical reactions that these compounds undergo (Sertel et al., 1986).

Electrochemical Oxidation

Studies on electrochemical oxidation, like that of 4-chloroaniline in acetonitrile, open up pathways for synthesizing new compounds and understanding reaction dynamics (Mohamadighader et al., 2020).

Safety And Hazards

The safety information for 2-(2,5-Dibromobenzenesulfonyl)acetonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(2,5-dibromophenyl)sulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO2S/c9-6-1-2-7(10)8(5-6)14(12,13)4-3-11/h1-2,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSWBTAIYOYELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dibromobenzenesulfonyl)acetonitrile

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